2,3,4,9-tetrahydro-1H-carbazol-6-amine
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-6-amine is a heterocyclic amine compound with the molecular formula C12H14N2 It is a derivative of carbazole, a tricyclic aromatic compound
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It’s known that the reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Result of Action
It’s known that the reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1h-1-benzazonine-2,7-dione .
Biochemical Analysis
Biochemical Properties
2,3,4,9-tetrahydro-1H-carbazol-6-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it may impact the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruption of metabolic pathways and cellular damage. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its presence can alter the balance of metabolites, potentially leading to changes in cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine typically involves the reduction of carbazole derivatives. One common method is the reduction of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and hypervalent iodine compounds.
Reduction: The compound can be reduced further to form fully saturated amine derivatives.
Substitution: It can participate in substitution reactions, particularly at the amine group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, hypervalent iodine compounds, and selenium dioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted carbazole derivatives.
Comparison with Similar Compounds
- 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Comparison: 2,3,4,9-Tetrahydro-1H-carbazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYRLWQLOUUKAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274537 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65796-52-3 | |
Record name | NSC88017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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